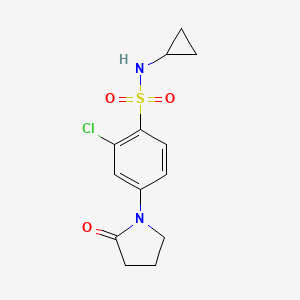
2-chloro-N-cyclopropyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Descripción general
Descripción
2-chloro-N-cyclopropyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide drugs and has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Antitumor Activity
A significant application of derivatives of 2-chloro-benzenesulfonamide, like 2-chloro-N-cyclopropyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide, is their potential in antitumor activities. Sławiński et al. (2006) synthesized various benzenesulfonamide derivatives and evaluated their antitumor efficacy. They identified compounds with remarkable activity and selectivity towards certain cancer cell lines, such as non-small cell lung cancer and melanoma (Sławiński & Brzozowski, 2006). Similarly, other studies have explored novel benzenesulfonamide derivatives exhibiting in vitro anticancer activity against various human tumor cell lines, highlighting their potential as therapeutic agents in cancer treatment (Sławiński et al., 2012).
Inhibitors of Human Carbonic Anhydrases
Another application is in the inhibition of human carbonic anhydrases, which is crucial for developing treatments for conditions like cancer. Balandis et al. (2020) synthesized pyrrolidinone-based chlorinated benzenesulfonamide derivatives and investigated their affinity against recombinant human carbonic anhydrases. They discovered compounds with low nanomolar affinity, particularly against cancer-related carbonic anhydrases, signifying their potential in developing selective inhibitors for specific isozymes (Balandis et al., 2020).
Structural Studies for Medicinal Applications
Structural analysis of such compounds is vital for understanding their potential in medicinal applications. Siddiqui et al. (2008) analyzed the structures of certain carbamoylsulfonamide derivatives, including those similar to this compound, emphasizing their potential in developing new medicinal treatments (Siddiqui et al., 2008).
Antifungal Screening
Additionally, compounds derived from 2-chloro-benzenesulfonamide have been screened for their antifungal properties. Gupta and Halve (2015) synthesized novel benzenesulfonamide derivatives and evaluated their antifungal activity, demonstrating their potential in combating fungal infections (Gupta & Halve, 2015).
Photophysicochemical Properties
The photophysicochemical properties of such compounds are also studied for potential applications. Öncül et al. (2022)
investigated the spectroscopic and photophysicochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base. This research highlights the potential of such compounds in photodynamic therapy, an alternative cancer treatment method. The study found that the compound exhibited good solubility, favorable fluorescence, and effective singlet oxygen production, essential for its application in photodynamic therapy (Öncül, Öztürk, & Pişkin, 2022).
Anticonvulsant Agents
Compounds incorporating a sulfonamide moiety have been synthesized for their potential use as anticonvulsant agents. Farag et al. (2012) explored derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, with some showing promising results against picrotoxin-induced convulsion. This research opens avenues for the development of new anticonvulsant drugs (Farag et al., 2012).
Anticancer and Anti-HIV Agents
In the context of antiviral and anticancer research, derivatives of 2-chloro-benzenesulfonamide are being investigated for their efficacy. Pomarnacka and Kozlarska-Kedra (2003) reported the synthesis of compounds with potential as anticancer and anti-HIV agents. Their study demonstrated moderate activity of certain compounds against cancer cell lines and encouraging anti-HIV activity, indicating their potential in treating these diseases (Pomarnacka & Kozlarska-Kedra, 2003).
Propiedades
IUPAC Name |
2-chloro-N-cyclopropyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c14-11-8-10(16-7-1-2-13(16)17)5-6-12(11)20(18,19)15-9-3-4-9/h5-6,8-9,15H,1-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPISFIPVKKXPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)S(=O)(=O)NC3CC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-cyclopentyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B4421157.png)
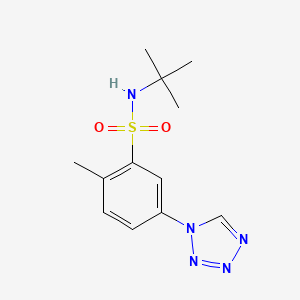
![1-[4-chloro-3-(piperidin-1-ylsulfonyl)benzoyl]azepane](/img/structure/B4421165.png)
![N-(2-methoxy-5-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4421166.png)
![N-cyclohexyl-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4421175.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B4421182.png)
![N-[4-(piperidin-1-ylcarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B4421186.png)
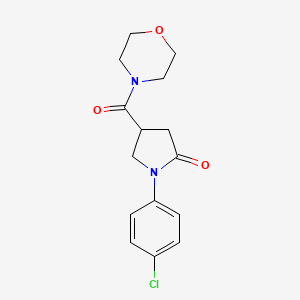
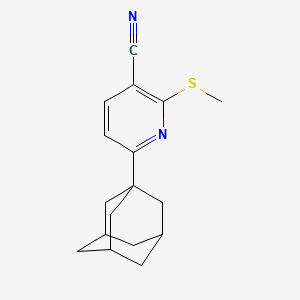
![1-ethyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetrazol-5-amine](/img/structure/B4421209.png)
![7-(2-furyl)-2-[(2-furylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4421244.png)
![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]thio}-N-cyclopropylacetamide](/img/structure/B4421248.png)
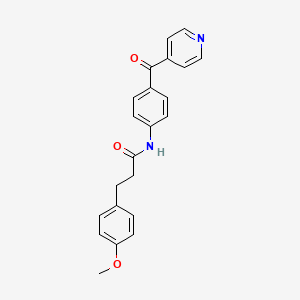
![N-[1-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B4421263.png)